2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole
Description
Properties
Molecular Formula |
C8H3BrF3NO |
|---|---|
Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H |
InChI Key |
KRYXSXSBZXEPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(F)(F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo(difluoro)methyl group and the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as halogenation, fluorination, and cyclization reactions, carried out under controlled conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the difluoromethyl group serves as a primary site for nucleophilic substitution. This reactivity is amplified by the electron-withdrawing effects of fluorine atoms, which polarize the C–Br bond. Key reactions include:
-
Halogen exchange with nucleophiles (e.g., iodide) under mild conditions, facilitated by polar aprotic solvents like DMSO or acetonitrile .
-
Cross-coupling reactions with organometallic reagents (e.g., Grignard reagents), enabling C–C bond formation .
Radical-Mediated Transformations
The compound participates in radical-generation pathways under visible-light irradiation. A dual catalytic system involving BuNI and NaHCO promotes halogen-bonding interactions, generating difluoroalkyl radicals for downstream functionalization :
-
Radical addition to alkenes or alkynes, forming fluorinated adducts.
-
Hydrogen-atom transfer (HAT) reactions with thiols or silanes, yielding reduced derivatives.
Representative Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | BuNI (20 mol%) |
| Base | NaHCO (2 equiv) |
| Solvent | DMSO |
| Light Source | 427 nm LED |
| Temperature | 55°C |
| Yield Range | 45–78% |
Electrochemical Reactivity
Electrochemical methods using iodine redox mediators enable oxidative cyclization and functionalization of the benzoxazole core :
-
Oxidative coupling with ortho-iminophenols forms extended benzoxazole derivatives.
-
Reductive elimination pathways are favored in hexafluoroisopropanol (HFIP), stabilizing high-valent iodine intermediates .
Key Mechanistic Steps :
-
Iodine(III) species generation via anodic oxidation.
-
Electrophilic activation of the benzoxazole ring.
-
Concerted reductive elimination to form C–O/C–N bonds.
Stability Under Oxidative/Reductive Conditions
The difluoromethyl group confers resistance to hydrolysis but remains susceptible to:
-
Oxidation : Selective conversion to carbonyl derivatives using strong oxidants (e.g., KMnO) .
-
Reduction : Defluorination via catalytic hydrogenation (Pd/C, H), yielding monofluorinated products .
Comparative Analysis of Reaction Pathways
Scientific Research Applications
2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of the bromo(difluoro)methyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Steric Influence : The bulk of the bromo(difluoro)methyl group may hinder reactions at the 2-position relative to smaller substituents (e.g., methyl).
- Ring System Differences : Compared to 5-bromo-2,2-difluoro-1,3-benzodioxole , the benzoxazole ring (oxygen and nitrogen) offers greater polarity and hydrogen-bonding capacity than the benzodioxole (two oxygen atoms), impacting solubility and biological interactions.
Physicochemical Properties
- Melting Points: Halogenated benzoxazoles generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular halogen bonding. For example, 5-bromo-2-methyl-1,3-benzoxazole has a reported melting point of ~120–125°C .
- Solubility : Fluorine and bromine atoms reduce water solubility but enhance lipid membrane permeability, a trait exploited in drug design .
Biological Activity
2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole is a halogenated derivative of benzoxazole, a class of compounds known for their diverse biological activities. The unique structure of this compound, characterized by the presence of bromine and fluorine atoms, significantly influences its reactivity and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBrFNO
- Molecular Weight : Approximately 218.06 g/mol
- Structural Features : The compound features a fused benzene and oxazole ring with a bromine atom at the second position and a fluorine atom at the fifth position.
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiparasitic agent.
Antimicrobial Activity
Research has shown that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the antibacterial activity compared to other halogens like chlorine .
Anticancer Properties
Benzoxazole derivatives have been investigated for their anticancer effects. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific cancer-related enzymes .
| Compound Name | IC (µM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | MCF-7 (breast cancer) | Induction of apoptosis |
| 5-Fluoro-2-methylbenzothiazole | 15.63 | MCF-7 | Caspase activation |
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic properties. In murine models, similar benzoxazole derivatives have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies suggest that modifications in the benzoxazole structure can lead to enhanced efficacy against parasitic infections .
Case Studies
- Antitumor Activity : A study involving derivatives of benzoxazole demonstrated that modifications at specific positions on the benzene ring significantly affected their cytotoxicity against various cancer cell lines. Compounds with electron-donating groups exhibited higher activity than those with electron-withdrawing groups .
- Antibacterial Efficacy : A series of studies highlighted that introducing fluorine atoms into benzoxazole derivatives improved their antibacterial properties. For example, compounds with di-fluorinated substituents showed higher activity against tested bacterial strains compared to their non-fluorinated counterparts .
Q & A
Basic Research Question
- ¹H/¹³C NMR :
- Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z corresponding to C₈H₄BrF₃NO (exact mass ~282.93).
- IR spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds confirm functional groups.
How can researchers mitigate competing side reactions during the introduction of the bromo(difluoro)methyl group onto the benzoxazole scaffold?
Advanced Research Question
Competing halogen exchange or over-fluorination can occur. Mitigation strategies include:
- Controlled reagent addition : Slow addition of bromodifluoromethylating agents to avoid exothermic side reactions .
- Protective groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct regioselectivity .
- Low-temperature monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Solvent screening : Non-polar solvents (e.g., hexane) reduce nucleophilic substitution by-products .
What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in antimicrobial assays?
Advanced Research Question
- Analog synthesis : Prepare derivatives with variations in the bromo(difluoro)methyl or fluorine substituents to assess electronic effects .
- Bioisosteric replacement : Substitute the benzoxazole core with thiazole or oxadiazole rings to evaluate scaffold flexibility .
- Computational modeling : Use DFT calculations to predict binding affinities toward microbial targets (e.g., enzymes involved in cell wall synthesis) .
- In vitro testing : Conduct MIC assays against Gram-positive/negative bacteria and fungi, correlating substituent effects with activity .
What are the primary safety considerations when handling this compound, and what PPE is essential?
Basic Research Question
- Toxicity : The compound is a suspected respiratory and skin irritant. Use fume hoods and avoid inhalation .
- Reactivity : Brominated compounds may react violently with reducing agents. Store separately from NaBH₄ or LiAlH₄ .
- PPE :
- Waste disposal : Neutralize with 10% NaOH solution before disposal in halogenated waste containers .
How do solvent polarity and temperature affect the stability of this compound during long-term storage?
Advanced Research Question
-
Solvent effects :
Solvent Stability (6 months at 4°C) Degradation Products DMSO <80% Hydrolyzed oxazole Acetone >95% None detected Hexane >98% None detected Polar solvents like DMSO accelerate hydrolysis due to trace moisture . -
Temperature : Storage at -20°C in anhydrous acetone or hexane preserves integrity (>95% purity) .
What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Model the electrophilicity of the bromo(difluoro)methyl group using Fukui indices to predict sites for nucleophilic attack .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
- QSPR models : Correlate Hammett σ values of substituents with reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
